molecular formula C10H15N3O B2735777 1-(3-Aminopyridin-2-yl)piperidin-4-ol CAS No. 954570-04-8

1-(3-Aminopyridin-2-yl)piperidin-4-ol

Cat. No.: B2735777
CAS No.: 954570-04-8
M. Wt: 193.25
InChI Key: RHVPVIHKAXXDOR-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a piperidine ring substituted with an aminopyridine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyridin-2-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various alkyl or acyl derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopyridin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and potential biological activities .

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPVIHKAXXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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